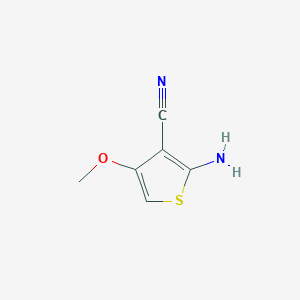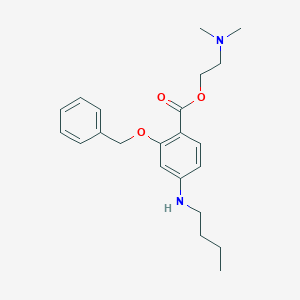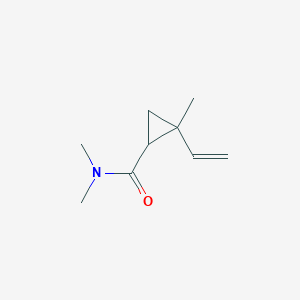
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a cyclic amide that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body. Specifically, it is thought to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting the proteasome, Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) may lead to the accumulation of proteins in the cell, which can have various effects on cellular function.
Biochemical and Physiological Effects:
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) in lab experiments is its ability to selectively inhibit the activity of the proteasome. This makes it a useful tool for studying the role of the proteasome in various cellular processes. However, one limitation of using Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI). One direction is to further investigate its mechanism of action and its effects on cellular function. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could focus on developing new derivatives of Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) with improved properties for use in scientific research and drug development.
Méthodes De Synthèse
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) can be synthesized through a reaction between cyclopropane carboxylic acid and N,N,2-trimethylvinylamine. The reaction is catalyzed by a base such as sodium hydride or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and methanol.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) has various scientific research applications. It is used as a reagent in organic synthesis for the preparation of cyclopropane-containing compounds. It is also used as a starting material for the synthesis of biologically active molecules such as antitumor agents and enzyme inhibitors.
Propriétés
Numéro CAS |
110890-19-2 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-ethenyl-N,N,2-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-9(2)6-7(9)8(11)10(3)4/h5,7H,1,6H2,2-4H3 |
Clé InChI |
WZZSMNFUMYBZTL-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)N(C)C)C=C |
SMILES canonique |
CC1(CC1C(=O)N(C)C)C=C |
Synonymes |
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



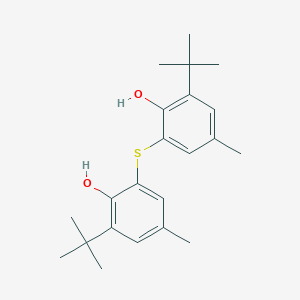
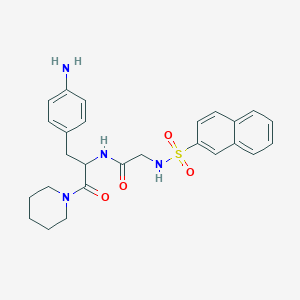
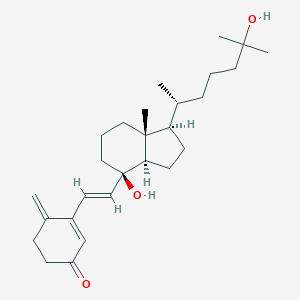


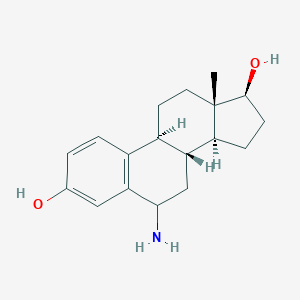
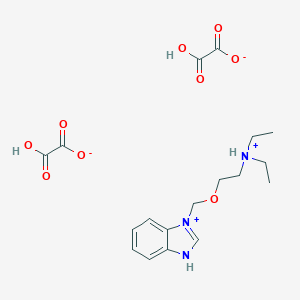
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)



